molecular formula C18H25N5O4 B5059541 ethyl 5-{[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]methyl}-2-furoate

ethyl 5-{[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]methyl}-2-furoate

Cat. No. B5059541
M. Wt: 375.4 g/mol
InChI Key: XCXFKCUHWORADZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperidine ring, a 1,2,3-triazole ring, a carbonyl group, an amino group, a methyl group, and a furoate group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. Piperidine derivatives are known to undergo a variety of reactions .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so it’s possible that this compound could have medicinal properties.

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine, given the prevalence of piperidine derivatives in pharmaceuticals . Further studies could also investigate its synthesis and properties.

properties

IUPAC Name

ethyl 5-[[[1-(2-piperidin-1-ylethyl)triazole-4-carbonyl]amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4/c1-2-26-18(25)16-7-6-14(27-16)12-19-17(24)15-13-23(21-20-15)11-10-22-8-4-3-5-9-22/h6-7,13H,2-5,8-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXFKCUHWORADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2=CN(N=N2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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